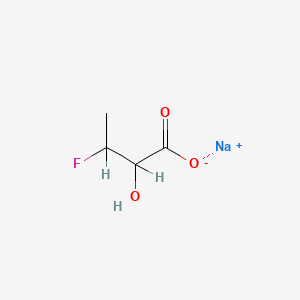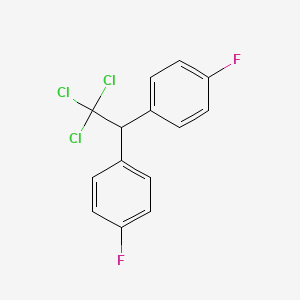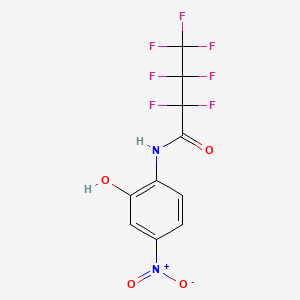
Boron, trifluoro(2-propanamine)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron trifluoride-monoisopropylamine complex is a coordination compound formed by the interaction of boron trifluoride and monoisopropylamine Boron trifluoride is a well-known Lewis acid, while monoisopropylamine acts as a Lewis base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride-monoisopropylamine complex typically involves the direct reaction of boron trifluoride with monoisopropylamine. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction can be represented as: [ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{BF}_3\cdot\text{C}_3\text{H}_9\text{N} ]
Industrial Production Methods: Industrial production of this complex may involve the use of chloralkane as a solvent to facilitate the reaction between boron trifluoride and monoisopropylamine . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Boron trifluoride-monoisopropylamine complex can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in substitution reactions where the monoisopropylamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other Lewis bases or acids.
Common Reagents and Conditions: Common reagents used in reactions involving this complex include other Lewis bases, such as pyridine and dialkyl ethers . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex.
Major Products: The major products formed from these reactions depend on the nature of the substituting ligand. For example, substitution with pyridine can yield boron trifluoride-pyridine complex.
Applications De Recherche Scientifique
Boron trifluoride-monoisopropylamine complex has a wide range of applications in scientific research, including:
Biology: The complex can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of boron trifluoride-monoisopropylamine complex involves the coordination of the boron atom with the nitrogen atom of monoisopropylamine. This coordination enhances the electrophilic nature of the boron atom, making it more reactive towards nucleophiles. The complex can also participate in various catalytic cycles, facilitating the formation of desired products through intermediate complexes .
Comparaison Avec Des Composés Similaires
Boron Trifluoride-Pyridine Complex: Similar to the monoisopropylamine complex, this compound is formed by the coordination of boron trifluoride with pyridine.
Boron Trifluoride-Dimethylamine Complex: Another similar compound where boron trifluoride coordinates with dimethylamine.
Uniqueness: The boron trifluoride-monoisopropylamine complex is unique due to the specific steric and electronic properties imparted by the monoisopropylamine ligand. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions where other complexes may not perform as well .
Propriétés
Numéro CAS |
3776-04-3 |
|---|---|
Formule moléculaire |
C3H9BF3N |
Poids moléculaire |
126.92 g/mol |
Nom IUPAC |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
Clé InChI |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
SMILES canonique |
[B-]([NH2+]C(C)C)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)




![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)

